molecular formula C10H16N2 B14243054 2-(2-Amino-2-methylpropyl)aniline

2-(2-Amino-2-methylpropyl)aniline

Cat. No.: B14243054
M. Wt: 164.25 g/mol
InChI Key: NCJOBQAQAHJCEX-UHFFFAOYSA-N
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Description

2-(2-Amino-2-methylpropyl)aniline is an organic compound with the molecular formula C₁₀H₁₆N₂ It belongs to the class of aromatic amines, which are characterized by the presence of an amino group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-2-methylpropyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the reduction of 2-nitro-2-methylpropylbenzene using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes. The use of catalytic hydrogenation is favored due to its efficiency and cost-effectiveness. The reaction conditions often include elevated temperatures and pressures to ensure complete reduction of the nitro group to the amino group .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-2-methylpropyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Amino-2-methylpropyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Amino-2-methylpropyl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-2-methylpropyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for selective reactions and interactions, making it valuable in various applications .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-(2-amino-2-methylpropyl)aniline

InChI

InChI=1S/C10H16N2/c1-10(2,12)7-8-5-3-4-6-9(8)11/h3-6H,7,11-12H2,1-2H3

InChI Key

NCJOBQAQAHJCEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1N)N

Origin of Product

United States

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